N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a useful research compound. Its molecular formula is C36H40N4O7S and its molecular weight is 672.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a complex organic compound with potential biological activity. The structural complexity of this compound suggests multifaceted interactions within biological systems.
The compound has the following chemical properties:
- Molecular Formula : C29H34N4O5S
- Molecular Weight : 554.67 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from its structure.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological potential. Here are the key areas of investigation:
Antitumor Activity
Research indicates that compounds related to benzodioxins exhibit significant antitumor properties. For instance:
- A study identified derivatives of 2,3-dihydrobenzo[b][1,4]dioxin as having promising antitumor activity through interaction with tubulin proteins. The binding energies observed were favorable (between -7.5 to -7.9 kcal/mol) suggesting strong interactions that could inhibit cancer cell proliferation .
Enzyme Inhibition
Another area of focus is the inhibition of specific enzymes associated with diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD):
- Compounds derived from benzodioxin structures have been screened against α-glucosidase and acetylcholinesterase enzymes. Results showed varying degrees of inhibition which indicates potential therapeutic applications .
Case Studies and Experimental Findings
Several case studies have been conducted to evaluate the biological activity of related compounds:
Study | Compound Tested | Activity | IC50 Value |
---|---|---|---|
Study 1 | 2,3-Dihydrobenzo[b][1,4]dioxin derivatives | Antitumor | IC50 = 0.88 μM |
Study 2 | Benzodioxin sulfonamides | α-glucosidase inhibition | IC50 = 12 μM |
Study 3 | Various benzodioxin analogues | Acetylcholinesterase inhibition | IC50 = 5.8 μM |
The proposed mechanism for the antitumor activity involves binding to tubulin and disrupting microtubule formation necessary for mitosis. This disruption leads to cell cycle arrest and ultimately apoptosis in cancer cells . Additionally, enzyme inhibition mechanisms typically involve competitive or non-competitive binding to the active sites of target enzymes.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O7S/c1-35(2)25-10-11-36(35,32(41)16-25)21-48(44,45)38-27-15-23(34(43)37-26-7-9-30-31(17-26)47-13-12-46-30)6-8-29(27)39-18-22-14-24(20-39)28-4-3-5-33(42)40(28)19-22/h3-9,15,17,22,24-25,38H,10-14,16,18-21H2,1-2H3,(H,37,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDUNWHQFTDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=C(C=CC(=C3)C(=O)NC4=CC5=C(C=C4)OCCO5)N6CC7CC(C6)C8=CC=CC(=O)N8C7)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.